Furazabol

Description

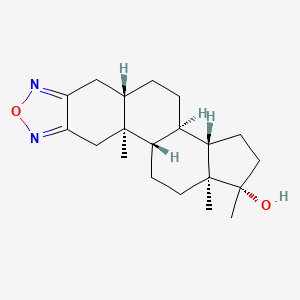

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O2/c1-18-11-17-16(21-24-22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-15,23H,4-11H2,1-3H3/t12-,13+,14-,15-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLLOUBXMOGLDQ-IVEVATEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=NON=C5C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=NON=C5C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046889 | |

| Record name | Furazabol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239-29-8 | |

| Record name | Furazabol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furazabol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furazabol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01514 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Furazabol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furazabol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURAZABOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W07HSP5PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Furazabol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazabol, also known as 17α-methyl-5α-androstano[2,3-c]furazan-17β-ol, is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of dihydrotestosterone (B1667394) (DHT).[1] Structurally, it is closely related to stanozolol, with the key difference being the presence of a furazan (B8792606) ring system fused to the A-ring of the steroid nucleus, in place of stanozolol's pyrazole (B372694) ring.[1] This modification significantly influences its biological activity and metabolic fate. This guide provides a detailed overview of the chemical structure of this compound and a comprehensive description of its synthesis pathway, including experimental protocols and quantitative data.

Chemical Structure and Properties

This compound is a 17α-alkylated anabolic steroid, a structural feature that allows for oral bioavailability.[1] The core of the molecule is the androstane (B1237026) skeleton, a tetracyclic hydrocarbon system. The furazan ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, is fused at the 2 and 3 positions of the A-ring.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₃₀N₂O₂ | [3] |

| Molecular Weight | 330.47 g/mol | [4] |

| IUPAC Name | (1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.0²,¹⁰.0⁴,⁸.0¹⁴,¹⁸]icosa-4,7-dien-17-ol | [5] |

| CAS Number | 1239-29-8 | [6] |

| Melting Point | 152-153 °C | [6] |

| Appearance | Needles from methanol | [6] |

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that begins with a suitable steroid precursor. The key transformation is the construction of the furazan ring onto the A-ring of the steroid nucleus. The most direct patented method involves the preparation of a 2,3-dihydroxyimino steroid intermediate, which is then cyclized to form the furazan ring.

The overall synthesis can be conceptually divided into two main stages:

-

Formation of the 2,3-dihydroxyimino intermediate: This involves the introduction of two oxime functionalities at the C-2 and C-3 positions of the steroid A-ring. This is typically achieved by reacting a 2,3-dione steroid precursor with hydroxylamine (B1172632).

-

Cyclization to form the furazan ring: The 2,3-dihydroxyimino steroid is then treated with a base to induce cyclization and dehydration, yielding the fused furazan ring system of this compound.

Step 1: Synthesis of 2,3-Dioxo-17α-methyl-5α-androstan-17β-ol (Intermediate 1)

Conceptual Experimental Protocol:

-

Bromination: 17β-hydroxy-17α-methyl-5α-androstan-3-one (Mestanolone) would be brominated at the C-2 position. This is often achieved using bromine in acetic acid.

-

Dehydrobromination and Oxidation: The resulting 2-bromo-3-keto steroid can then be converted to the 2,3-dione. This can be accomplished through various methods, including reaction with a suitable oxidizing agent.

Step 2: Synthesis of 2,3-Dihydroxyimino-17α-methyl-5α-androstan-17β-ol (Intermediate 2)

The 2,3-dione is then converted to the corresponding dioxime by reaction with hydroxylamine.

Experimental Protocol:

A general procedure for the formation of steroid oximes involves reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, in a suitable solvent like ethanol. The reaction mixture is typically heated to ensure complete conversion.

Table 2: Reagents for the Synthesis of the Dioxime Intermediate

| Reagent | Molar Ratio (relative to dione) | Purpose |

| 2,3-Dioxo-17α-methyl-5α-androstan-17β-ol | 1.0 | Starting Material |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | >2.0 | Oximation agent |

| Base (e.g., Pyridine, Sodium Acetate) | Catalytic to excess | Acid scavenger |

| Solvent (e.g., Ethanol) | - | Reaction medium |

Step 3: Synthesis of this compound (Final Product)

The final step is the cyclization of the 2,3-dihydroxyimino intermediate to form the furazan ring.

Experimental Protocol (Based on US Patent 3,245,988):

-

A mixture of 0.2 g of 2,3-dihydroxyimino-17α-methyl-5α-androstan-17β-ol and 4 ml of a 5% aqueous solution of potassium hydroxide (B78521) is heated under reflux for 10 hours.

-

After cooling, the separated product is filtered.

-

The crude product is then purified, for example, by recrystallization from a suitable solvent like methanol.

Table 3: Quantitative Data for the Final Cyclization Step

| Parameter | Value | Reference |

| Starting Material | 2,3-Dihydroxyimino-17α-methyl-5α-androstan-17β-ol | US Patent 3,245,988 |

| Reagent | 5% aqueous Potassium Hydroxide | US Patent 3,245,988 |

| Reaction Time | 10 hours | US Patent 3,245,988 |

| Reaction Temperature | Reflux | US Patent 3,245,988 |

| Yield | 37% | US Patent 3,245,988 |

Conclusion

The synthesis of this compound is a well-established process rooted in classic steroid chemistry. The key steps involve the formation of a 2,3-dione precursor, its conversion to a 2,3-dihydroxyimino intermediate, and a final base-catalyzed cyclization to yield the characteristic furazan ring. While the overall pathway is clear, the optimization of each step, particularly the synthesis of the 2,3-dione intermediate, is crucial for achieving a high overall yield. This guide provides a foundational understanding for researchers and professionals in the field of medicinal chemistry and drug development interested in the synthesis and modification of steroidal compounds. Further research into the detailed experimental conditions for the initial steps would be beneficial for a complete and optimized synthesis protocol.

References

- 1. EP0097328A2 - Process for preparation of steroids - Google Patents [patents.google.com]

- 2. CN103450305A - Synthetic method for preparing steroid compounds from 3,17-diketone steroids - Google Patents [patents.google.com]

- 3. US2768189A - Method of producing alpha-brominated keto steroid compounds - Google Patents [patents.google.com]

- 4. An efficient procedure for the regiospecific preparation of D-homo-steroid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dshs-koeln.de [dshs-koeln.de]

The Double-Edged Sword: Furazabol's Impact on Lipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Furazabol, a synthetic anabolic-androgenic steroid (AAS), has been a subject of interest and controversy regarding its effects on lipid metabolism. Initially purported to possess cholesterol-lowering properties, subsequent research has revealed a more complex and concerning mechanism of action, aligning it with other 17α-alkylated oral AAS. This technical guide provides a comprehensive analysis of this compound's influence on lipid profiles, delving into the underlying molecular mechanisms, summarizing quantitative data from relevant studies, and detailing key experimental protocols. The primary mechanism involves a significant upregulation of hepatic triglyceride lipase (B570770) (HTGL) activity, leading to a detrimental shift in the lipoprotein profile characterized by a marked reduction in high-density lipoprotein (HDL) cholesterol and an increase in low-density lipoprotein (LDL) cholesterol. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's impact on lipid metabolism, facilitating informed research and development in related fields.

Introduction

This compound is a derivative of the anabolic steroid stanozolol (B1681124), characterized by a furazan (B8792606) ring system fused to the androstane (B1237026) skeleton.[1][2] While it exhibits anabolic properties, its effects on lipid metabolism have been a particular point of discussion. Early studies in the 1970s suggested that this compound could lower total serum cholesterol.[2] However, this initial observation has been largely re-evaluated, with the consensus now being that this reduction in total cholesterol is a consequence of a significant suppression of HDL cholesterol, a hallmark of many oral AAS.[2] This adverse alteration of the HDL/LDL ratio raises significant concerns regarding the cardiovascular risks associated with this compound use.

This guide will explore the core mechanisms through which this compound exerts its effects on lipid metabolism, with a focus on its interaction with key enzymes and signaling pathways. Due to the limited availability of specific quantitative data on this compound, this guide will also incorporate data from studies on its parent compound, stanozolol, to provide a more complete picture of its likely pharmacological profile.

Core Mechanism of Action: Upregulation of Hepatic Triglyceride Lipase (HTGL)

The primary mechanism by which this compound and other oral AAS disrupt lipid metabolism is through the potent induction of hepatic triglyceride lipase (HTGL), also known as hepatic lipase (HL).[3][4][5] HTGL is a key enzyme in the remodeling of lipoproteins, particularly HDL.

Signaling Pathway for AAS-Induced HTGL Upregulation and HDL Catabolism

Caption: this compound's mechanism of action on HDL metabolism.

As depicted in the signaling pathway, this compound, being an androgen, binds to the androgen receptor in hepatocytes. This complex then translocates to the nucleus and binds to androgen response elements on the promoter region of the HTGL gene, leading to increased transcription and subsequent synthesis of HTGL. The elevated HTGL activity accelerates the catabolism of HDL particles, specifically the conversion of larger, more buoyant HDL2 particles into smaller, denser HDL3 particles.[3][5] This process enhances the clearance of HDL from circulation, resulting in a significant reduction in overall HDL cholesterol levels.

Quantitative Effects on Lipid Profile

The following tables summarize the quantitative data on the effects of stanozolol, a proxy for this compound, on various lipid parameters.

Table 1: Effect of Stanozolol on Lipoprotein Cholesterol and Triglycerides

| Parameter | Dosage | Duration | Change from Baseline | Reference |

| Total Cholesterol | 6 mg/day | 6 weeks | No significant change | [6] |

| HDL Cholesterol | 6 mg/day | 6 weeks | ↓ 53% | [6] |

| 6 mg/day | 2 weeks | ↓ 49% | [4] | |

| 6 mg/day | 6 weeks | ↓ 33% | [1] | |

| HDL2 Cholesterol | 6 mg/day | 6 weeks | ↓ 85% | [6] |

| 6 mg/day | 2 weeks | ↓ 90% | [4] | |

| 6 mg/day | 6 weeks | ↓ 71% | [1] | |

| HDL3 Cholesterol | 6 mg/day | 6 weeks | ↓ 35% | [6] |

| 6 mg/day | 2 weeks | ↓ 16% | [4] | |

| LDL Cholesterol | 6 mg/day | 6 weeks | ↑ 21% | [6] |

| 6 mg/day | 6 weeks | ↑ 29% | [1] | |

| Triglycerides | 6 mg/day | 6 weeks | No significant change | [6] |

Table 2: Effect of Stanozolol on Apolipoproteins and Enzyme Activity

| Parameter | Dosage | Duration | Change from Baseline | Reference |

| Apolipoprotein A-I (ApoA-I) | 6 mg/day | 6 weeks | ↓ 41% | [6] |

| 6 mg/day | 2 weeks | ↓ 41% | [4] | |

| 6 mg/day | 6 weeks | ↓ 40% | [1] | |

| Apolipoprotein A-II (ApoA-II) | 6 mg/day | 6 weeks | ↓ 24% | [6] |

| 6 mg/day | 2 weeks | No change | [4] | |

| Hepatic Triglyceride Lipase (HTGL) Activity | 6 mg/day | 6 weeks | ↑ ~227% (calculated from data) | [6] |

| 6 mg/day | 2 weeks | ↑ 277% | [4] | |

| 6 mg/day | 6 weeks | ↑ 123% | [1] | |

| Lecithin-Cholesterol Acyltransferase (LCAT) Activity | 6 mg/day | 2 weeks | Increased in HL-deficient subjects | [4] |

Other Potential Mechanisms of Action

While the upregulation of HTGL is the most well-documented mechanism, other pathways may also contribute to the dyslipidemic effects of this compound.

-

Lecithin-Cholesterol Acyltransferase (LCAT) Activity: LCAT is an enzyme responsible for the esterification of free cholesterol on HDL particles, a crucial step in reverse cholesterol transport. One study on stanozolol in individuals with HTGL deficiency showed an increase in LCAT activity.[4] The interplay between HTGL and LCAT in the context of AAS administration warrants further investigation.

-

Apolipoprotein Synthesis: Anabolic steroids can also impact the synthesis of apolipoproteins, the protein components of lipoproteins. Studies on stanozolol have consistently shown a significant decrease in Apolipoprotein A-I (ApoA-I), the major protein component of HDL.[1][4][6] This reduction in ApoA-I synthesis would further contribute to lower HDL levels.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the context of AAS and lipid metabolism research.

5.1. Quantification of Lipoprotein Subfractions (HDL2 and HDL3)

-

Dual-Precipitation Method: This method involves the sequential precipitation of lipoproteins to isolate HDL and its subfractions.

-

ApoB-containing lipoprotein precipitation: A reagent containing a polyanion (e.g., dextran (B179266) sulfate (B86663) or phosphotungstate) and a divalent cation (e.g., magnesium chloride) is added to the plasma sample to precipitate LDL and VLDL.

-

Centrifugation: The sample is centrifuged to pellet the precipitated lipoproteins.

-

HDL cholesterol measurement: The cholesterol content of the supernatant, which contains HDL, is measured enzymatically.

-

HDL3 precipitation: A specific concentration of a precipitating agent is added to a separate aliquot of the HDL-containing supernatant to precipitate HDL2.

-

Centrifugation: The sample is centrifuged, and the cholesterol content of the supernatant (containing HDL3) is measured.

-

HDL2 calculation: HDL2 cholesterol is calculated by subtracting the HDL3 cholesterol from the total HDL cholesterol.[3][5]

-

Experimental Workflow for HDL Subfraction Quantification

Caption: Dual-precipitation method for HDL subfraction analysis.

5.2. Measurement of Hepatic Triglyceride Lipase (HTGL) Activity

-

Post-Heparin Plasma Assay:

-

Heparin administration: A bolus of heparin is administered intravenously to the subject to release endothelial-bound lipases, including HTGL and lipoprotein lipase (LPL), into the circulation.

-

Blood collection: Blood samples are collected at specific time points after heparin administration.

-

LPL inhibition: An antibody specific to LPL is added to the plasma sample to inhibit its activity, ensuring that only HTGL activity is measured.

-

Incubation with substrate: The plasma is incubated with a triglyceride-rich substrate emulsion.

-

Measurement of fatty acid release: The rate of free fatty acid release is measured, which is proportional to the HTGL activity. This can be done using titration or colorimetric/fluorometric methods.[7][8]

-

5.3. Quantification of Apolipoproteins A-I and B

-

Immunoturbidimetric or Immunonephelometric Assays: These are the most common methods used in clinical laboratories.

-

Antibody reaction: The plasma sample is mixed with a specific antibody against either ApoA-I or ApoB.

-

Immune complex formation: The binding of the antibody to the apolipoprotein forms insoluble immune complexes.

-

Light scattering measurement: The amount of immune complex formation is quantified by measuring the turbidity (immunoturbidimetry) or the light scattered at a specific angle (immunonephelometry).

-

Concentration determination: The measured signal is proportional to the concentration of the apolipoprotein in the sample, which is determined by comparison to a standard curve.[9][10]

-

Conclusion

The prevailing evidence strongly indicates that this compound, consistent with its classification as a 17α-alkylated oral anabolic-androgenic steroid, exerts a significant and detrimental effect on lipid metabolism. The primary mechanism of action is the upregulation of hepatic triglyceride lipase activity, which leads to a pronounced decrease in HDL cholesterol, particularly the cardioprotective HDL2 subfraction, and an increase in LDL cholesterol. These alterations create a highly atherogenic lipid profile, substantially increasing the risk of cardiovascular disease. While the initial claims of this compound's cholesterol-lowering effects have been debunked, a thorough understanding of its molecular interactions within lipid metabolic pathways remains crucial for researchers in pharmacology, toxicology, and drug development. The data and protocols presented in this guide provide a foundational resource for further investigation into the adverse cardiometabolic effects of this compound and other related anabolic steroids.

References

- 1. Contrasting effects of testosterone and stanozolol on serum lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Quantification of HDL2 and HDL3 cholesterol by the Vertical Auto Profile-II (VAP-II) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of short-term stanozolol administration on serum lipoproteins in hepatic lipase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A dual-precipitation method evaluated for measurement of cholesterol in high-density lipoprotein subfractions HDL2 and HDL3 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduction in high density lipoproteins by anabolic steroid (stanozolol) therapy for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biolabo.fr [biolabo.fr]

- 8. researchgate.net [researchgate.net]

- 9. Apolipoprotein A-1 (APO A) and Apolipoprotein B (APO B) - Solaris Diagnostics [solarisdx.com]

- 10. Reference Materials for the Standardization of the Apolipoproteins A-I and B, and Lipoprotein(a) - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Bioavailability of Furazabol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazabol is a synthetic, orally active anabolic-androgenic steroid (AAS) that is structurally a derivative of dihydrotestosterone. As a 17-alpha-alkylated steroid, it was designed to possess a favorable anabolic to androgenic ratio and to be orally bioavailable. This technical guide provides a comprehensive overview of the pharmacokinetic profile and bioavailability of this compound, drawing from available scientific literature. The information presented herein is intended for an audience of researchers, scientists, and professionals involved in drug development and analysis.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug describes its journey through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining dosing regimens, predicting potential drug interactions, and assessing the overall disposition of the compound.

Absorption

This compound is a 17-alpha-alkylated anabolic steroid, a structural modification that allows for high oral bioavailability by reducing first-pass metabolism in the liver.[1][2] Following oral administration, there is a rapid increase in the concentration of similar anabolic steroids in the blood within a few hours.[3] While a specific oral bioavailability percentage for this compound has not been definitively reported in the available literature, its structural similarity to stanozolol, which also has high oral bioavailability, suggests that this compound is well-absorbed from the gastrointestinal tract.[2][4]

Distribution

Once absorbed into the systemic circulation, anabolic steroids are generally highly bound to plasma proteins, such as albumin and sex hormone-binding globulin (SHBG).[4][5] This binding acts as a reservoir, with the unbound fraction of the drug being pharmacologically active.[5] Although a specific plasma protein binding percentage for this compound is not documented, it is expected to be high, in line with other compounds in its class. The volume of distribution for this compound has not been explicitly reported.

Metabolism

This compound undergoes hepatic metabolism, with the primary identified metabolite being 16-hydroxythis compound.[6][7][8] This biotransformation involves hydroxylation, a common metabolic pathway for steroids.[3] Further metabolism may occur, and it is assumed that this compound and its metabolites are excreted as conjugates, such as glucuronides.[8] The metabolism of this compound is a key area of interest in doping control, as the detection of its metabolites in urine is a primary indicator of its use.[6][7]

Excretion

The primary route of excretion for this compound and its metabolites is via the urine.[2][6][7] In a study involving the oral administration of 5 mg of this compound to two male subjects, the maximum excretion rates of the parent drug and its 16-hydroxy metabolite were reached 2-3 hours after administration.[7] The half-lives of unchanged this compound in these subjects were 1.87 and 1.29 hours, respectively.[7] The total recovered amount of unchanged this compound in the urine over 48 hours was approximately 24% of the administered dose (with individual values of 33% and 15%).[7]

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for this compound. Due to the limited specific data for this compound, some parameters are inferred from the behavior of structurally similar 17-alpha-alkylated anabolic steroids.

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t½) | 1.29 - 1.87 hours (unchanged drug) | Human | Oral | [7] |

| Time to Maximum Excretion Rate (Tmax) | 2 - 3 hours | Human | Oral | [7] |

| Urinary Excretion (48h) | ~24% (unchanged drug) | Human | Oral | [7] |

| Oral Bioavailability | High (inferred) | Human | Oral | [2][4] |

| Plasma Protein Binding | High (inferred) | Human | - | [4][5] |

| Major Metabolite | 16-hydroxythis compound | Human | - | [6][7][8] |

Experimental Protocols

The analysis of this compound and its metabolites in biological matrices, particularly urine, is critical for pharmacokinetic studies and anti-doping control. The following sections detail a general methodology for the detection and quantification of this compound, based on established protocols for anabolic steroids.

Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol outlines the extraction of this compound and its metabolites from a urine matrix prior to instrumental analysis.

1. Enzymatic Hydrolysis:

-

To 2 mL of urine, add an internal standard.

-

Add 1 mL of phosphate (B84403) buffer (pH 7.0).

-

Add 50 µL of β-glucuronidase from E. coli.

-

Incubate the mixture at 50-55°C for 1 hour to cleave the glucuronide conjugates.[9][10]

2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

-

Load the hydrolyzed urine sample onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.

-

Dry the cartridge thoroughly under vacuum.

-

Elute the analytes with 3 mL of methanol or a suitable organic solvent.

3. Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent for derivatization or direct injection.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and robust technique for the analysis of anabolic steroids.

1. Derivatization:

-

To the dried extract residue, add a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol.[10]

-

Heat the mixture (e.g., at 60°C for 20 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the analytes, which increases their volatility and thermal stability for GC analysis.[10][11]

2. GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-1 or equivalent).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 140°C), ramp up to an intermediate temperature, and then to a final high temperature (e.g., 300°C) to elute all compounds.[12]

-

Carrier Gas: Helium or Hydrogen.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) or full-scan mode. For quantitative analysis, SIM mode is preferred for its higher sensitivity and selectivity. Characteristic ions for this compound and its metabolites would be monitored.

Visualizations

This compound Metabolic Pathway

The primary metabolic transformation of this compound is the hydroxylation at the 16th position. This can be visualized as a simple pathway.

Caption: Simplified metabolic pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical flow of the analytical process for determining the presence of this compound in a urine sample.

Caption: Workflow for the analysis of this compound in urine.

Conclusion

This compound, a 17-alpha-alkylated anabolic steroid, exhibits a pharmacokinetic profile characterized by rapid oral absorption, extensive metabolism, and relatively fast urinary excretion. Its primary metabolite, 16-hydroxythis compound, serves as a key biomarker for its detection. While specific quantitative data on its bioavailability and distribution are limited, inferences can be drawn from its structural class. The provided experimental protocols offer a robust framework for the analysis of this compound in biological samples, essential for both pharmacokinetic research and anti-doping applications. Further studies are warranted to fully elucidate the complete pharmacokinetic parameters of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Stanozolol - Wikipedia [en.wikipedia.org]

- 3. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stanozolol (PIM 918) [inchem.org]

- 5. Stanozolol | C21H32N2O | CID 25249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Urinary excretion of this compound metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Excretion study of this compound, an anabolic steroid, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. agilent.com [agilent.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 12. trainfocus.uk [trainfocus.uk]

The Genesis of a Unique Anabolic Agent: A Technical History of Furazabol

Tokyo, Japan - Emerging from the intensive steroid research landscape of the mid-20th century, Furazabol represents a unique chapter in the development of synthetic anabolic-androgenic steroids (AAS). First marketed in Japan in 1969 under brand names such as Miotolan and Frazalon, its development was pioneered by the Daiichi Seiyaku Company.[1][2] This technical guide provides an in-depth exploration of the discovery, development, and pharmacological evaluation of this compound for researchers, scientists, and drug development professionals.

This compound, chemically designated as 17α-methyl-5α-androstano[2,3-c]furazan-17β-ol, is a synthetic, orally active AAS derived from dihydrotestosterone (B1667394) (DHT).[1] Its structure is notably similar to that of stanozolol (B1681124), another prominent DHT derivative. The key distinction lies in the heterocyclic ring fused to the A-ring of the steroid nucleus; this compound possesses a furazan (B8792606) (1,2,5-oxadiazole) ring system, whereas stanozolol features a pyrazole (B372694) ring.[1][2][3] This structural modification significantly influences its activity and metabolic profile.

Development and Historical Context

The development of this compound occurred during a period of intense effort to dissociate the anabolic (muscle-building) effects of testosterone (B1683101) from its androgenic (masculinizing) effects. The primary goal was to create compounds with a high therapeutic index, suitable for treating catabolic states without significant virilizing side effects. This compound gained international notoriety not for its clinical use, but in the realm of sports doping during the 1988 Seoul Olympics. The controversy surrounding Canadian sprinter Ben Johnson, who ultimately tested positive for stanozolol, brought this compound into the spotlight as his physician claimed it was the intended administered substance.[1][2]

A notable claim during its early clinical use was its potential as an antihyperlipidemic agent, purportedly useful in treating atherosclerosis.[1] However, this assertion is now largely considered a misinterpretation of early findings. Like many oral AAS, this compound can lower total cholesterol, but this effect is primarily achieved by suppressing high-density lipoprotein (HDL) levels, which adversely affects the overall lipid profile and increases cardiovascular risk.[1][2][3]

A logical timeline of this compound's development is presented below.

Pharmacological Profile

This compound's biological activity is characterized by a favorable separation of anabolic and androgenic effects, a primary objective of its development. It is an orally active compound due to the presence of a 17α-methyl group, which protects it from extensive first-pass hepatic metabolism. However, this structural feature is also associated with a risk of hepatotoxicity.[1] The elimination half-life of this compound is relatively short, reported to be between 1.3 and 1.9 hours in human subjects, with metabolites like 16-hydroxythis compound being excreted in the urine.[4][5]

Quantitative Anabolic and Androgenic Activity

The myotrophic (anabolic) and androgenic activity of this compound was determined using the Hershberger assay in animal models. This assay compares the stimulatory effect of a substance on the levator ani muscle (an indicator of anabolic activity) with its effect on the ventral prostate or seminal vesicles (indicators of androgenic activity). The data for this compound, often compared to the reference standard Methyltestosterone, are summarized below.

| Compound | Anabolic Rating | Androgenic Rating | Anabolic-to-Androgenic Ratio |

| This compound | 270 - 330 | 73 - 94 | ~3.4:1 |

| Testosterone | 100 | 100 | 1:1 |

| Stanozolol | 320 | 30 | ~10.7:1 |

| Methyltestosterone | 90 - 150 | 90 - 150 | ~1:1 |

| Data compiled from multiple sources for comparative purposes.[3][6] |

Experimental Protocols

Synthesis of Steroid [2,3-c] Furazan Compounds

The foundational synthesis of this compound and related compounds is detailed in patents assigned to Daiichi Seiyaku. The general process involves the creation of a furazan ring on the A-ring of a steroid precursor. A representative workflow for this chemical synthesis is outlined below.

A patent filed in the mid-1960s outlines a process for producing these compounds. The core of this process involves converting a 3-keto steroid into a 2-oximino derivative, which is then cyclized to form the furazan ring. This method provided the basis for the commercial production of this compound.

Hershberger Assay for Anabolic and Androgenic Activity

The standard protocol for assessing the anabolic and androgenic properties of compounds like this compound is the Hershberger assay, first established in the 1950s.

Objective: To determine the relative anabolic and androgenic potency of a test compound by measuring the weight changes in specific androgen-dependent tissues in a castrated rodent model.

Methodology:

-

Animal Model: Immature, prepubertal male rats (e.g., Sprague-Dawley or Wistar strain) are used. The animals are castrated at approximately 21-22 days of age to remove the endogenous source of androgens.

-

Acclimation: A post-castration recovery period of 7-14 days allows for the regression of androgen-dependent tissues.

-

Dosing: The test compound (this compound) is administered daily for 10 consecutive days. Administration is typically via oral gavage or subcutaneous injection. A vehicle control group and a reference androgen group (e.g., testosterone propionate) are included.

-

Necropsy: On day 11 (24 hours after the final dose), the animals are euthanized. The following tissues are carefully dissected, trimmed of excess fat and connective tissue, and weighed:

-

Anabolic Indicator: Levator ani muscle.

-

Androgenic Indicators: Ventral prostate, seminal vesicles (including coagulating glands and fluids).

-

-

Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. The ratio of the increase in levator ani muscle weight (anabolic effect) to the increase in ventral prostate/seminal vesicle weight (androgenic effect) is calculated to determine the anabolic-to-androgenic ratio.

The workflow for this crucial bioassay is visualized below.

Mechanism of Action: Androgen Receptor Signaling

Like all AAS, this compound exerts its effects by acting as an agonist for the androgen receptor (AR). The steroid, being lipophilic, diffuses across the cell membrane and binds to the AR located in the cytoplasm. This binding event causes a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated steroid-receptor complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to increased protein synthesis and the subsequent anabolic effects observed in muscle tissue.

References

- 1. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Synthesis method of this compound intermediate androstane-17alpha-methyl-17beta-hydroxyl-3-ketone - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Excretion study of this compound, an anabolic steroid, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of anabolic steroids - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Congenerity of Furazabol and Stanozolol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and functional relationship between the synthetic anabolic-androgenic steroids (AAS), furazabol and stanozolol (B1681124). Both are 17α-alkylated derivatives of dihydrotestosterone (B1667394) (DHT), exhibiting a close structural homology that translates into overlapping yet distinct pharmacological profiles. This document details their chemical structures, comparative anabolic and androgenic activities, and underlying mechanisms of action through genomic and non-genomic signaling pathways. Experimental protocols for the determination of key pharmacological parameters are provided, alongside visualizations of their structural relationship and relevant biological pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction

This compound and stanozolol are synthetic androgens that have been developed for therapeutic applications, though they have also been subject to misuse in performance enhancement. Their structural similarity as DHT derivatives forms the basis of their comparable anabolic properties. However, the subtle yet significant difference in the heterocyclic moiety fused to the A-ring of the steroid nucleus—a furazan (B8792606) ring in this compound and a pyrazole (B372694) ring in stanozolol—gives rise to nuanced differences in their pharmacological effects.[1] This guide aims to elucidate these relationships through a detailed examination of their chemical, pharmacological, and mechanistic characteristics.

Structural Relationship

This compound and stanozolol are structurally almost identical, with the primary distinction being the nature of the heterocyclic ring system attached at the C-2 and C-3 positions of the steroidal A-ring.

-

Stanozolol: Chemically designated as 17α-methyl-5α-androstano[3,2-c]pyrazol-17β-ol, it features a pyrazole ring fused to the steroid nucleus.[2]

-

This compound: Known chemically as 17β-hydroxy-17α-methyl-5α-androstano[2,3-c]furazan, it possesses a furazan (1,2,5-oxadiazole) ring.[1][3]

Both compounds share the following structural features derived from DHT:

-

A 5α-reduced androstane (B1237026) skeleton.

-

A methyl group at the C-17α position, which confers oral bioavailability but also contributes to hepatotoxicity.[1][2]

-

A hydroxyl group at the C-17β position, crucial for androgenic activity.

This core structure is responsible for their inability to be aromatized into estrogens.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Some non-hormonal properties of 17 -hydroxy-17 -methyl-5 -androstano(2,3-c)furazan (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigations on steroids. V. Pharmacological studies. (1). Anabolic and androgenic activities of 17beta-hydroxy-17alpha-methyl-5alpha-androstano[2,3-c]furazan (androfurazanol), a new active anabolic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

Anabolic to Androgenic Ratio of Furazabol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anabolic to androgenic ratio of Furazabol (also known as Androfurazanol), a synthetic derivative of dihydrotestosterone (B1667394) (DHT).[1] this compound is structurally similar to stanozolol (B1681124) and is characterized by a furazan (B8792606) ring fused to the androstane (B1237026) skeleton.[1] This document collates available data on its anabolic and androgenic potency, details the standard experimental methodologies used for such determinations, and illustrates the underlying molecular mechanisms and experimental workflows. The information presented is intended for researchers, scientists, and professionals involved in drug development and endocrine research.

Introduction

This compound is an orally active anabolic-androgenic steroid (AAS) that has been noted for its relatively high ratio of anabolic to androgenic activity.[1] The therapeutic index of an AAS, often expressed as the anabolic-to-androgenic (A:A) ratio, is a critical determinant of its clinical utility and side-effect profile. A high A:A ratio is desirable, indicating a greater propensity for myotrophic (muscle-building) effects with comparatively lower androgenic (virilizing) effects. The primary method for determining this ratio is the Hershberger assay, a standardized in vivo bioassay in rats.[2][3][4] This guide will delve into the specifics of this compound's A:A ratio, the experimental procedures for its determination, and the molecular pathways it influences.

Anabolic and Androgenic Properties of this compound

The anabolic effects of this compound, like other AAS, are primarily mediated through the androgen receptor (AR) in skeletal muscle tissue, leading to increased protein synthesis and nitrogen retention, which contribute to muscle hypertrophy. Its androgenic effects manifest in tissues such as the prostate, seminal vesicles, and skin, and are also mediated by the AR.

Quantitative Data on Anabolic and Androgenic Potency

For comparative purposes, the table below presents a standardized format for showcasing the anabolic and androgenic ratings of AAS, with Testosterone (B1683101) serving as the reference compound with a baseline ratio of 100:100. The specific values for this compound, when available from definitive sources, would be populated in a similar manner.

| Compound | Anabolic Rating | Androgenic Rating | Anabolic-to-Androgenic Ratio |

| Testosterone | 100 | 100 | 1:1 |

| This compound | Data not available | Data not available | Data not available |

| Stanozolol | 320 | 30 | 10.7:1 |

| Nandrolone | 125 | 37 | 3.4:1 |

| Oxandrolone | 322-630 | 24 | 13.4-26.3:1 |

Note: The values for Stanozolol, Nandrolone, and Oxandrolone are provided for context and are based on established literature. The data for this compound is pending access to the primary research article.

Experimental Protocols: The Hershberger Assay

The anabolic and androgenic potency of this compound would have been determined using a methodology consistent with the Hershberger assay. This assay is the gold-standard in vivo method for screening chemicals for androgenic and anti-androgenic properties.

Principle of the Assay

The Hershberger assay utilizes castrated male rats, which, due to the removal of the testes, have atrophied androgen-dependent tissues. The administration of an AAS will stimulate the growth of these tissues. The anabolic effect is typically measured by the increase in weight of the levator ani muscle, while the androgenic effect is determined by the weight increase of the seminal vesicles and ventral prostate.

Experimental Workflow

-

Animal Model: Immature male rats are castrated.

-

Acclimatization: The animals are allowed to recover and acclimatize for a period, during which their androgen-dependent tissues atrophy.

-

Dosing: The castrated rats are then treated with the test compound (this compound) at various doses, a reference androgen (e.g., testosterone propionate), and a vehicle control for a specified period, typically 10 consecutive days.[3][4]

-

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and the target tissues are carefully dissected and weighed.[3][4] These tissues include the levator ani muscle, seminal vesicles, and ventral prostate.

-

Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group. The anabolic and androgenic activities are calculated relative to the reference standard.

Below is a diagram illustrating the workflow of the Hershberger assay.

Caption: Workflow of the Hershberger bioassay for determining the anabolic and androgenic activities of a test compound.

Molecular Mechanism of Action and Signaling Pathways

The biological effects of this compound are initiated by its binding to the intracellular androgen receptor (AR). This ligand-receptor complex then translocates to the nucleus and acts as a nuclear transcription factor, modulating the expression of target genes.

Androgen Receptor Signaling Pathway

-

Cellular Entry: Being a lipophilic steroid, this compound passively diffuses across the cell membrane into the cytoplasm.

-

Receptor Binding: In the cytoplasm, this compound binds to the ligand-binding domain of the androgen receptor, which is associated with heat shock proteins (HSPs). This binding induces a conformational change in the AR, causing the dissociation of the HSPs.

-

Dimerization and Nuclear Translocation: The activated AR-ligand complex forms a homodimer. This dimer is then translocated into the nucleus.

-

DNA Binding and Gene Transcription: Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

Protein Synthesis: The binding of the AR dimer to AREs recruits co-regulatory proteins and initiates the transcription of genes involved in anabolic processes (in muscle cells) or androgenic processes (in androgen-sensitive tissues). This ultimately leads to the synthesis of new proteins that produce the physiological effects.

The following diagram illustrates the androgen receptor signaling pathway.

Caption: Simplified signaling pathway of this compound via the androgen receptor.

Conclusion

This compound is an anabolic-androgenic steroid with a characteristically high anabolic-to-androgenic ratio. The definitive quantification of this ratio is rooted in early pharmacological studies, presumably employing a methodology analogous to the now-standardized Hershberger assay. A thorough understanding of this assay and the fundamental androgen receptor signaling pathway is crucial for researchers and professionals in the field of endocrinology and drug development. Further investigation to uncover the primary data from seminal studies would be invaluable for a more precise quantitative assessment of this compound's biological activity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. Investigations on steroids. V. Pharmacological studies. (1). Anabolic and androgenic activities of 17beta-hydroxy-17alpha-methyl-5alpha-androstano[2,3-c]furazan (androfurazanol), a new active anabolic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and weight of Furazabol (C20H30N2O2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anabolic-androgenic steroid Furazabol, with a focus on its molecular characteristics, mechanism of action, and analytical methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.

Molecular Profile of this compound

This compound, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), is characterized by the molecular formula C20H30N2O2.[1] Its key molecular properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H30N2O2 | [1] |

| Molecular Weight | 330.46 g/mol | [2][3] |

| CAS Number | 1239-29-8 | [4][5][6] |

| Synonyms | Androfurazanol, Frazalon, Miotolan | [2][4] |

Mechanism of Action: Androgen Receptor Signaling

As an anabolic-androgenic steroid, this compound exerts its effects by interacting with the androgen receptor (AR).[2] The binding of androgens like this compound to the AR initiates a cascade of molecular events that ultimately alter gene expression in target tissues. This signaling pathway is crucial for mediating the anabolic effects on muscle and bone, as well as the androgenic effects.[7][8]

The classical androgen receptor signaling pathway begins with the binding of the steroid to the AR in the cytoplasm, which is complexed with heat shock proteins (HSPs).[8] Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus.[7][8] Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[7][9]

Experimental Protocols for this compound Analysis

The detection and quantification of this compound and its metabolites, primarily in urine, are critical for doping control and pharmacokinetic studies. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A generalized workflow for the analysis of this compound from biological matrices is depicted below. This process typically involves sample preparation to isolate the analyte, followed by instrumental analysis.

GC-MS is a robust method for the detection of anabolic steroids. The following provides a general protocol for the analysis of this compound in urine.

1. Sample Preparation:

- Hydrolysis: To a 2-5 mL urine sample, add a buffer (e.g., phosphate (B84403) buffer, pH 7) and β-glucuronidase from E. coli. Incubate at approximately 50-60°C for 1-3 hours to cleave glucuronide conjugates.

- Extraction: Adjust the pH of the hydrolyzed urine to be alkaline (pH 9-10) with a suitable buffer (e.g., carbonate buffer). Perform a liquid-liquid extraction with an organic solvent such as diethyl ether or a mixture of n-pentane and ethyl acetate.

- Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent, commonly a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol. Heat the mixture at 60-80°C for 20-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and suitable for GC analysis.[10]

2. GC-MS Instrumentation and Conditions:

| Parameter | Typical Setting |

| GC Column | HP-1 or HP-5MS capillary column (e.g., 17m x 0.20mm, 0.11µm film thickness) |

| Injector Temperature | 280°C |

| Oven Program | Start at ~180°C, ramp to ~320°C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole or Ion Trap |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Note: Specific temperatures, ramp rates, and timings should be optimized for the specific instrument and column used.

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound and its metabolites, often with simpler sample preparation.

1. Sample Preparation:

- Hydrolysis (Optional but Recommended): Similar to the GC-MS protocol, enzymatic hydrolysis can be performed to detect conjugated metabolites.

- Extraction: A simple "dilute and shoot" method can be used where the urine sample is centrifuged, and the supernatant is diluted with the mobile phase. Alternatively, for cleaner samples and higher sensitivity, solid-phase extraction (SPE) with a suitable cartridge (e.g., C18) can be employed.

2. LC-MS/MS Instrumentation and Conditions:

| Parameter | Typical Setting |

| LC Column | C18 or Phenyl-Hexyl reversed-phase column (e.g., 100mm x 2.1mm, 1.8µm particle size)[11] |

| Mobile Phase | A gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium formate.[11] |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for targeted analysis |

Note: The specific gradient, mobile phase composition, and MS parameters need to be optimized for the analytes of interest and the instrument used.

Data Presentation

The following table summarizes key quantitative data related to the analysis of this compound.

| Parameter | Method | Value | Reference |

| Retention Index (RI) | GC | 2895 | [5] |

| Major Metabolite | GC-MS | 16-hydroxythis compound | [12] |

| Elimination Half-life | Pharmacokinetic Study | Approximately 4 hours | [2] |

Conclusion

This technical guide has provided a detailed overview of this compound, including its molecular properties, mechanism of action through the androgen receptor signaling pathway, and comprehensive analytical methodologies. The provided experimental workflows and parameters for GC-MS and LC-MS/MS serve as a foundation for researchers and professionals in the development and implementation of detection methods for this compound. Further research into the specific synthesis pathways and detailed spectroscopic characterization, such as with NMR, would provide a more complete understanding of this synthetic steroid.

References

- 1. This compound | C20H30N2O2 | CID 14708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chemeurope.com]

- 4. This compound (PIM 903) [inchem.org]

- 5. This compound [webbook.nist.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. dshs-koeln.de [dshs-koeln.de]

- 12. Buy this compound | 1239-29-8 | >98% [smolecule.com]

Furazabol's Original Therapeutic Indication in Japan: A Technical Overview

Tokyo, Japan - Furazabol, a synthetic anabolic-androgenic steroid (AAS), was first marketed in Japan in 1969. Its primary therapeutic indication was as an antihyperlipidemic agent for the treatment of atherosclerosis and hypercholesterolemia. Despite this initial clinical positioning, the efficacy of this compound in managing lipid disorders has been a subject of debate, with some sources questioning the substance of its cholesterol-lowering claims.

This technical guide provides a comprehensive overview of the available scientific information regarding this compound's original therapeutic use in Japan. Due to the limited availability of detailed clinical trial data and experimental protocols from the initial period of its use, this document focuses on the established pharmacological context and preclinical evidence.

Preclinical Evidence in Experimental Atherosclerosis

A key piece of early research supporting this compound's therapeutic indication is a 1970 study published in the Nihon Yakurigaku Zasshi (Japanese Journal of Pharmacology). This study investigated the therapeutic effects of this compound on experimentally induced atherosclerosis in rabbits. While the full text and detailed quantitative data from this study are not widely accessible, the publication's indexing terms confirm its focus on this compound's application in treating arteriosclerosis and its effects on blood lipids, including cholesterol and triglycerides.

Experimental Model: The study utilized a rabbit model of diet-induced atherosclerosis, a standard preclinical methodology for investigating potential anti-atherosclerotic agents. In these models, animals are fed a high-cholesterol diet to induce the formation of atherosclerotic plaques in their arteries.

Key Investigated Parameters:

-

Arteriosclerosis: The study assessed the extent of atherosclerotic plaque formation and the overall pathology of the arteries.

-

Blood Lipids: The research included the measurement of key lipid profile components, such as total cholesterol and triglycerides, to determine the effect of this compound on these markers.

Without access to the specific methodologies and quantitative results, a detailed summary table and experimental workflow diagram as initially envisioned cannot be constructed.

Putative Mechanism of Action in Lipid Metabolism

The precise signaling pathways through which this compound was purported to exert its lipid-lowering effects are not well-documented in publicly available literature. As a derivative of dihydrotestosterone (B1667394) (DHT), its mechanism of action is likely mediated through the androgen receptor. The anabolic and androgenic effects of steroids are known to influence lipid metabolism, although the outcomes can be complex and varied.

It has been suggested that, like other oral AAS, this compound's impact on cholesterol levels might involve a reduction in high-density lipoprotein (HDL) cholesterol, which would be an unfavorable alteration for cardiovascular health. This contrasts with its initial therapeutic claim as a beneficial agent for atherosclerosis.

Due to the lack of specific research on this compound's signaling pathways in lipid metabolism, a diagrammatic representation of its mechanism cannot be provided.

Clinical Context and Limitations

This compound was developed and marketed during an era when the standards for clinical trial reporting and data sharing were significantly different from today. The comprehensive, publicly accessible clinical trial data that is now standard for drug approval was not a requirement at the time of this compound's introduction in Japan. This historical context largely explains the difficulty in retrieving detailed quantitative data, experimental protocols, and in-depth mechanistic studies.

While this compound was indicated for hyperlipidemia and atherosclerosis in Japan, its use has been largely superseded by newer, more effective, and better-understood lipid-lowering therapies such as statins. The lack of robust, publicly available clinical evidence supporting its efficacy for these conditions has contributed to its limited use in modern medicine.

An In-depth Technical Guide to the Furazan Ring System in Steroids

For Researchers, Scientists, and Drug Development Professionals

Introduction: Augmenting the Privileged Steroid Scaffold

The tetracyclic steroidal nucleus is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, lipophilic structure allows it to effectively penetrate biological membranes and interact with a wide array of protein targets. Minor modifications to this core can lead to significant changes in biological activity, giving rise to drugs for inflammatory conditions, cancer, and hormonal regulation.

A powerful strategy in modern drug development involves the fusion of heterocyclic rings to the steroid framework. This approach can dramatically alter a molecule's pharmacological profile, enhancing potency, modulating receptor selectivity, and introducing novel mechanisms of action. Among the various heterocycles, the furazan (B8792606) (1,2,5-oxadiazole) ring system presents unique opportunities for creating innovative therapeutics.[1]

This guide provides a technical overview of furazan-fused steroids, covering their synthesis, key pharmacological properties, and the experimental protocols used for their evaluation. A critical focus is placed on the furoxan (1,2,5-oxadiazole-2-oxide) subspecies, which functions as a potent nitric oxide (NO) donor, unlocking a distinct and highly valuable mechanism of action.

Synthesis of Furazan-Fused Steroids

The construction of a furazan ring onto a steroid backbone is typically achieved by forming the heterocycle on a pre-existing steroidal precursor. The most common strategy involves the cyclization of a 1,2-dioxime derived from a steroidal 1,2-dione.

The general workflow begins with a steroid containing adjacent carbonyl groups (or a functional equivalent) at the desired positions for fusion, often on the A-ring (C2 and C3). This diketone is then treated with hydroxylamine (B1172632) to form a dihydroxyimino (dioxime) intermediate. Subsequent dehydration and ring closure of the dioxime yields the fused furazan ring.

Caption: General workflow for the synthesis of A-ring furazan-fused steroids.

Pharmacological Properties and Mechanisms of Action

Fusing a furazan ring to a steroid can impart several important pharmacological properties.

Anabolic and Androgenic Activity

One of the earliest and most well-known examples of a furazan-steroid is Furazabol (17α-methyl-5α-androstano[2,3-c]furazan-17β-ol).[2] Marketed in Japan since 1969, it is an orally active anabolic-androgenic steroid (AAS).[2] Structurally, it is a derivative of dihydrotestosterone (B1667394) (DHT) and is closely related to stanozolol, differing only by the replacement of a pyrazole (B372694) ring with a furazan ring.[2][3] this compound is noted for having a relatively high ratio of anabolic (muscle-building) to androgenic (masculinizing) activity.[2]

Table 1: Anabolic and Androgenic Profile of this compound Note: Direct comparative quantitative data for this compound against standards like testosterone (B1683101) in a single study is scarce. The anabolic/androgenic ratio is a key qualitative descriptor for this compound.[2][6]

| Compound | Steroid Class | Key Structural Features | Reported Primary Activity |

| This compound | Anabolic-Androgenic Steroid | 17α-methyl DHT derivative, A-ring fused furazan | Anabolic activity with reduced androgenicity |

Nitric Oxide (NO) Donation: The Furoxan Advantage

A key feature of this heterocyclic system is the ability of its N-oxide form, furoxan , to act as a nitric oxide (NO) donor. While furazans themselves are generally stable, the corresponding furoxans can undergo thiol-mediated cleavage under physiological conditions to release NO. This property transforms the steroid into a prodrug capable of delivering a potent signaling molecule.

The proposed mechanism involves a nucleophilic attack by a thiol-containing molecule, such as endogenous glutathione (B108866) (GSH), on the furoxan ring. This initiates a ring-opening cascade that ultimately liberates nitric oxide.

Caption: Proposed mechanism of thiol-mediated nitric oxide release from a furoxan ring.

The released NO is a powerful signaling molecule that activates soluble guanylyl cyclase (sGC).[7] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates numerous physiological effects, most notably smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[8][9]

Caption: The nitric oxide (NO) signaling pathway via activation of sGC.

Antiproliferative Activity

The conjugation of heterocyclic moieties to steroids is a well-established strategy for developing novel anticancer agents.[10][11] While extensive quantitative data for furazan-steroids is limited in the public domain, the principle of using the steroid to target hormone-dependent cancer cells (e.g., prostate or breast cancer) and the heterocyclic moiety to impart cytotoxicity is a promising area of research. The antiproliferative effects could be mediated by various mechanisms, including androgen receptor modulation or novel effects from the furazan ring itself.

Table 2: Representative Antiproliferative Activity of Heterocycle-Fused Steroids Note: This table includes data for other steroidal heterocycles to illustrate the principle, as specific IC50 values for a series of furazan-steroids against cancer cell lines are not widely published. This highlights a potential area for future research.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Steroidal Imidazolium (B1220033) Salt (12f) | HepG2 (Liver) | 1.07 - 2.10 | [12] |

| Steroidal Imidazo[1,2-a]pyridine (6a/b) | MCF-7 (Breast) | 3 - 4 | [10] |

| 16-Arylidene Androstane (3) | KB (Oral), T47-D (Breast) | 0.6, 1.7 | [11] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis and evaluation of novel furazan-steroid derivatives.

Synthesis Protocol: 17β-Hydroxy-17α-methyl-5α-androstano[2,3-c]furazan

This protocol is adapted from the synthesis of androstano[2,3-c]furazan derivatives.[13]

Caption: Experimental workflow for the synthesis of a furazan-fused steroid.

-

Dioxime Formation:

-

A mixture of 17β-hydroxy-17α-methyl-5α-androstane-2,3-dione (1 part by weight), hydroxylamine hydrochloride (0.6 parts), pyridine (5 parts by volume), and ethanol (15 parts by volume) is heated under reflux for 2 hours.

-

After cooling, water is added to the reaction mixture.

-

The separated product, 2,3-dihydroxyimino-17α-methyl-5α-androstan-17β-ol, is collected by filtration, washed with water, and dried.

-

-

Furazan Ring Formation:

-

The dried dioxime intermediate (1 part by weight) is added to liquid sulfur dioxide cooled to -10°C (approx. 150 parts by volume).

-

Thionyl chloride (0.6 parts by weight) is added dropwise to the mixture.

-

The reaction is allowed to stand for a period, after which the sulfur dioxide is evaporated.

-

The residue is neutralized with a cold aqueous solution of sodium carbonate and extracted with chloroform.

-

The chloroform extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by chromatography on alumina (B75360) to yield the final furazan-fused steroid.

-

Biological Evaluation Protocols

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[14][15]

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

-

Cell Plating: Seed cancer cells (e.g., MCF-7, PC-3) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

-

Compound Treatment: Treat the cells with a serial dilution of the test furazan-steroid compound. Include wells for a negative control (vehicle only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.[15]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-based buffer) to dissolve the purple formazan (B1609692) crystals.[1]

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

The Griess assay is a common and straightforward method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻).[16][17][18]

Caption: Experimental workflow for the Griess assay to measure nitrite.

-

Sample Preparation: Incubate the furoxan-steroid compound in a suitable buffer (e.g., PBS, pH 7.4) in the presence of a thiol source (e.g., N-acetyl-L-cysteine or glutathione) at 37°C. Collect aliquots at various time points.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).[16]

-

Griess Reaction:

-

Pipette 50 µL of each sample and standard into a 96-well plate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes, protected from light.[16]

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[16]

-

-

Measurement: Incubate for another 5-10 minutes at room temperature, protected from light, allowing a purple color to develop. Measure the absorbance at ~540 nm.

-

Analysis: Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Conclusion and Future Directions

The fusion of the furazan ring system onto the steroid scaffold provides a versatile platform for developing novel therapeutic agents. The established anabolic properties of compounds like this compound demonstrate the ring's ability to modulate classical steroid receptor interactions. More significantly, the furoxan variant introduces a powerful nitric oxide-donating capability, effectively creating steroid-based prodrugs that can leverage the well-defined NO/cGMP signaling pathway for applications in cardiovascular disease and other areas where localized NO delivery is beneficial.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and testing libraries of furazan- and furoxan-steroids to establish clear structure-activity relationships for androgen receptor binding, NO release kinetics, and antiproliferative activity.

-

Targeted Delivery: Exploring different steroid backbones (e.g., estrogens, glucocorticoids) to target the NO-donating moiety to specific tissues or cell types, such as hormone-receptor-positive tumors.

-

Mechanism of Action Studies: Elucidating the precise mechanisms behind the antiproliferative effects of these compounds to determine if they are solely related to steroid receptor modulation or involve novel pathways induced by the heterocyclic ring or NO release.

By combining the proven therapeutic value of the steroid nucleus with the unique chemical and biological properties of the furazan/furoxan system, researchers and drug developers can continue to explore a rich and promising area of medicinal chemistry.

References

- 1. MTT (Assay protocol [protocols.io]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chemeurope.com]

- 4. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. Investigations on steroids. V. Pharmacological studies. (1). Anabolic and androgenic activities of 17beta-hydroxy-17alpha-methyl-5alpha-androstano[2,3-c]furazan (androfurazanol), a new active anabolic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NO and CO differentially activate soluble guanylyl cyclase via a heme pivot-bend mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiproliferative activity evaluation of steroidal imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor activity of steroid-based imidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US3245988A - Steroid [2, 3-c] furazan compounds and the process for the production thereof - Google Patents [patents.google.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. benchchem.com [benchchem.com]

- 17. Protocol Griess Test [protocols.io]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Whitepaper: In Silico Prediction of Furazabol's Androgen Receptor Binding

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract